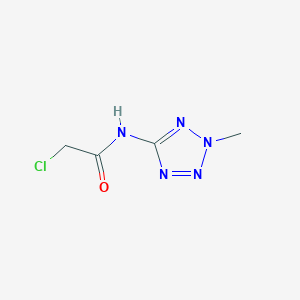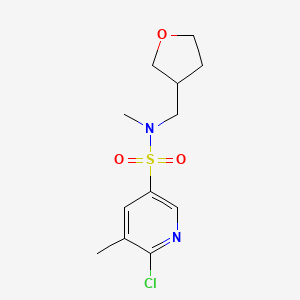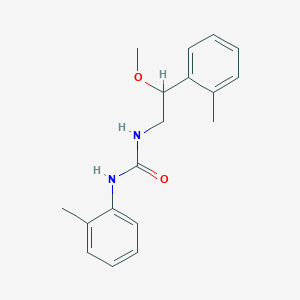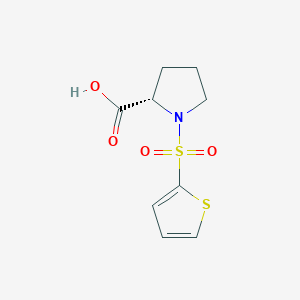![molecular formula C20H15BrN2OS2 B2750058 4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine CAS No. 1115948-66-7](/img/structure/B2750058.png)
4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecule also contains fluorophenyl and methoxyphenyl groups .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions, including nucleophilic substitution and condensation . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the fluorophenyl group next to the piperazine ring is essential for the activity of the compound . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the retrieved data .Applications De Recherche Scientifique
Synthesis and Therapeutic Potential
- Novel compounds derived from visnaginone and khellinone, including piperazinylpyrimidine analogs, have been synthesized and shown to possess anti-inflammatory and analgesic properties. These compounds demonstrate significant COX-2 selectivity, with promising analgesic and anti-inflammatory activities, suggesting potential therapeutic applications in pain and inflammation management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Neurotransmission Studies
- The compound [18F]p-MPPF has been identified as a 5-HT1A antagonist, useful in studying serotonergic neurotransmission with PET imaging. This research offers insights into the role of serotonin receptors in neurological and psychiatric disorders, indicating the potential for 4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine derivatives in developing diagnostic tools or treatments (A. Plenevaux et al., 2000).
Antineoplastic Activity
- The metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients has been studied, showing the parent drug as the main form recovered. This research underscores the significance of understanding the metabolic pathways of such compounds for their effective application in cancer therapy (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibiting AChE can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . The compound competes with acetylcholine for the active site of AChE, preventing the enzyme from breaking down acetylcholine . At the same time, it also binds to an allosteric site on the enzyme, changing its shape and further reducing its activity .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By preventing the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved memory and cognition, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired .
Pharmacokinetics
The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier, a crucial property for drugs intended to affect brain function .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels in the brain . This can result in improved cognitive function, particularly in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS2/c1-23-19(24)18-16(11-17(26-18)14-7-3-2-4-8-14)22-20(23)25-12-13-6-5-9-15(21)10-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBJNNQXEKNEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2749976.png)
![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2749977.png)
![5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2749978.png)



![2-(7-keto-3-phenyl-triazolo[4,5-d]pyrimidin-6-yl)-N-phenethyl-acetamide](/img/structure/B2749982.png)
![N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2749985.png)
![(E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749988.png)
![2-(4-ethoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2749989.png)
![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propionate](/img/structure/B2749990.png)

![N-[5-(3-Methyl-benzyl)-thiazol-2-yl]-2-nitro-benzamide](/img/structure/B2749996.png)
![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2749998.png)